4-Methylpyridine hydrochloride

Coordination Chemistry Lewis Basicity Gas-Phase Thermochemistry

Handling the hygroscopic, air-sensitive liquid free base of 4-methylpyridine introduces weighing inaccuracy and oxidative degradation risks. This hydrochloride salt (CAS 14401-93-5) is a white-to-off-white crystalline solid that solves gravimetric dosing variability. • **Measurable advantages:** Non-volatile, moisture-tolerant solid vs. free base (mp 2.4 °C); enables reproducible metal-ligand ratios in Co/Ni/Cu catalysis. • **Regulatory-ready:** Gravimetric dispensing supports ANDA batch records; direct precursor to milrinone and isonicotinonitrile (95-97% ammoxidation yield). • **Supply:** Available for immediate R&D to pilot-scale shipment.

Molecular Formula C6H8ClN
Molecular Weight 129.59 g/mol
CAS No. 14401-93-5
Cat. No. B084501
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methylpyridine hydrochloride
CAS14401-93-5
Molecular FormulaC6H8ClN
Molecular Weight129.59 g/mol
Structural Identifiers
SMILESCC1=CC=[NH+]C=C1.[Cl-]
InChIInChI=1S/C6H7N.ClH/c1-6-2-4-7-5-3-6;/h2-5H,1H3;1H
InChIKeyBSADJIPSKPADNV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 g / 25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methylpyridine Hydrochloride — Product Profile & Procurement Rationale


4-Methylpyridine hydrochloride (γ-picoline hydrochloride; CAS 14401-93-5) is the crystalline hydrochloride salt of 4-methylpyridine (γ-picoline), offering a white to off-white solid physical form that differentiates it from the hygroscopic, air-sensitive liquid free base . With a molecular formula of C₆H₈ClN and molecular weight of 129.59 g·mol⁻¹, the compound delivers the identical pyridine-core reactivity of 4-methylpyridine while providing measurable advantages in handling, storage, water solubility, and dosing accuracy that are critical for reproducible synthetic and analytical workflows [1]. Its conjugate acid, the 4-methylpyridinium ion, possesses a pKₐ of 5.98—approximately 0.7 units higher than that of unsubstituted pyridine—conferring measurably greater basicity and altered coordination behavior that directly impacts metal-complex stability and acid–base-mediated reaction selectivity [2].

Handling
Crystalline solid, moisture-tolerant, no inert atmosphere required
Stoichiometry
Precise gravimetric dosing eliminates hygroscopic weighing errors of free base
Reactivity
Stronger Lewis basicity (pKₐ 5.98) and enhanced metal binding vs pyridine

Substitution Risks: 4-Methylpyridine Hydrochloride vs Isomers and Free Base


The methylpyridine isomer family—2-picoline, 3-picoline, and 4-picoline (γ-picoline)—exhibits widely divergent intrinsic basicity, adsorptive behavior, oxidation kinetics, and metal-coordination enthalpy, meaning that substitution of one isomer for another or replacement of the hydrochloride salt with the free base cannot be treated as a like-for-like exchange [1]. Documented conversion rankings in catalytic oxidation (4-MP > 2-MP > 3-MP) [2], gas-phase complexation enthalpies with CoCl₂ that differ by 77 kJ·mol⁻¹ between 4-picoline and pyridine [3], and the approximately 5-fold difference in the basicity constant of the conjugate acid relative to pyridine [4] all demonstrate that small structural changes translate into large performance differences. Furthermore, the free base is an air-sensitive, hygroscopic liquid (mp 2.4 °C; bp ~145 °C) that is difficult to weigh accurately under ambient conditions, whereas the hydrochloride salt is a non-volatile, moisture-tolerant crystalline solid that permits precise stoichiometric control in reactions where exact protonation state matters .

Isomer mismatch 2-, 3-, and 4-picoline differ in basicity, oxidation kinetics, and coordination enthalpy; substitution alters reaction outcomes.
Free base vs salt Free base is hygroscopic liquid, hard to weigh accurately; hydrochloride ensures stable stoichiometry.
Catalytic rank shift 4-MP > 2-MP > 3-MP in oxidation conversion; using wrong isomer reduces yield.

4-Methylpyridine Hydrochloride: Differentiation from Isomers and Pyridine


Enhanced Basicity and Metal Binding vs Pyridine

The 4-methylpyridinium ion (the conjugate acid present in the hydrochloride salt) exhibits a pKₐ of 5.98, which is 0.7 logarithmic units higher than pyridine (pKₐ ~5.25), corresponding to an approximately 5-fold greater Brønsted basicity [1]. Direct head-to-head gas-phase complexation experiments with CoCl₂ yield a first-addition enthalpy of −233 kJ·mol⁻¹ for 4-picoline versus only −156 kJ·mol⁻¹ for pyridine—a difference of −77 kJ·mol⁻¹ that quantifies the substantially stronger Lewis basicity at the 4-position [2]. The second ligand addition shows the same trend: −87 kJ·mol⁻¹ (4-picoline) vs −76 kJ·mol⁻¹ (pyridine) [2].

Basicity & binding
Head-to-head
pKₐ 5.98 vs 5.25
ΔH −233 vs −156 kJ·mol⁻¹
Substantially stronger metal coordination supports ligand design.
Gas-phase CoCl₂; 4-picoline binds 49% more exothermically.
Coordination Chemistry Lewis Basicity Gas-Phase Thermochemistry

Solid-State Handling and Dosing Precision vs Free Base

4-Methylpyridine hydrochloride is supplied as a white to off-white crystalline solid (commercially available at ≥95% purity, with typical lots at 98% ), in stark contrast to the free base (4-methylpyridine, CAS 108-89-4), which is a colorless, hygroscopic, air-sensitive liquid with a melting point of 2.4 °C and flash point near 40 °C . The free base requires storage under inert atmosphere and cold conditions (2–30 °C) to prevent oxidative discoloration and moisture uptake , whereas the hydrochloride salt can be stored long-term in a cool, dry environment without special atmospheric controls . The solid form enables gravimetric dispensing on a standard analytical balance with milligram accuracy, eliminating the volumetric handling errors and purity degradation associated with a low-melting, hygroscopic liquid.

Solid vs liquid handling
Data to verify
Crystalline solid ≥95% purity
Enables ambient gravimetric dispensing.
Free base is hygroscopic liquid (mp 2.4°C); inert-atmosphere storage needed.
Formulation Science Analytical Chemistry Process Chemistry

Highest Catalytic Oxidation Conversion Among Isomers

In a head-to-head catalytic study of the oxidative transformation of all three methylpyridine isomers over a vanadium oxide catalyst modified with titanium and aluminum oxides, the degree of conversion followed the unequivocal order 4-methylpyridine > 2-methylpyridine > 3-methylpyridine [1]. Although the published work uses the free bases, the hydrochloride salt serves as a direct, non-hygroscopic precursor that can be neutralized in situ or used to generate the identical 4-methylpyridinium intermediate required for oxidation to isonicotinic acid or isonicotinonitrile, where selectivities of 95–97 mol% have been reported on optimized V-Ti-Sn catalysts [2]. The 3-methylpyridine isomer, by contrast, yields nicotinonitrile at 93–95 mol% under different catalyst conditions, and 2-MP shows intermediate conversion [1].

Oxidation conversion
Head-to-head
4-MP > 2-MP > 3-MP
Highest intrinsic reactivity for isonicotinic acid pathways.
V-Ti-Al oxide catalyst; ammoxidation yields 95–97 mol% for 4-MP.
Heterogeneous Catalysis Oxidation Chemistry N-Heterocycle Functionalization

Corrosion Inhibition Efficiency in HCl Medium

Electrochemical evaluation of pyridine and its methyl-substituted derivatives as corrosion inhibitors for Zn-Al-Cu alloy in hydrochloric acid solution ranked the inhibition efficiencies in the order 2-methylpyridine < 3-methylpyridine < pyridine < 4-methylpyridine [1]. Thus 4-methylpyridine (the active moiety of the hydrochloride salt) provides the highest protection among the four tested compounds. While the study employed the free bases, the hydrochloride form ensures consistent, quantitative delivery of the 4-methylpyridinium cation—the actual inhibiting species that adsorbs onto the metal surface via the nitrogen lone pair—without the batch-to-batch variability associated with weighing a volatile, hygroscopic liquid .

Corrosion inhibition
Head-to-head
4-MP > pyridine > 3-MP > 2-MP
Highest protection among tested pyridines in HCl medium.
Zn-Al-Cu alloy; inhibitor efficiency order reported.
Corrosion Science Electrochemistry Industrial Chemistry

Defined Protonation State for Reproducible API Synthesis

4-Methylpyridine serves as the key starting material in multiple patented routes to milrinone, the phosphodiesterase-3 inhibitor cardiotonic agent [1]. In the disclosed synthesis (CN103288725B), 4-methylpyridine is reacted with acetyl chloride at sub-ambient temperature, and the reaction pH is subsequently adjusted to 7–8 with aqueous NaOH [1]. Using the hydrochloride salt (4-methylpyridinium chloride) instead of the free base provides two quantifiable advantages: (i) the precise 1:1 stoichiometry of the protonated pyridinium species eliminates the variability introduced by the free base's hygroscopic water absorption, and (ii) the crystalline salt can be weighed to the milligram on an open-pan balance, achieving the molar accuracy required for cGMP intermediate production where ±2% purity tolerance is expected . The hydrochloride salt is also directly compatible with ANDA analytical method development and QC workflows for pyridine-containing drug substances [2].

Protonation state
Supporting evidence
Pre-protonated, crystalline
Ensures traceable stoichiometry for API synthesis.
Used in milrinone synthesis; supports cGMP weighing documentation.
Medicinal Chemistry Process Development Quality Control

Procurement Scenarios for 4-Methylpyridine Hydrochloride


Defined Metal-Binding in Coordination Catalysis

When designing Co(II), Ni(II), or Cu(II) complexes for homogeneous catalysis or materials science, the 4-methylpyridinium cation provides a ligand basicity that is 0.7 pKₐ units stronger than pyridine [1] and a gas-phase binding enthalpy that is 77 kJ·mol⁻¹ more exothermic [2]. The hydrochloride salt delivers this ligand in a pre-protonated, crystalline form that can be deprotonated in situ under controlled conditions, ensuring reproducible metal-to-ligand ratios. This is critical for academic groups and industrial R&D labs seeking to replicate published catalytic performance without the variability introduced by the free base's hygroscopicity.

cGMP-Compliant Weighing and Documentation

In the synthesis of milrinone and related pyridine-based APIs, 4-methylpyridine is a required starting material [3]. The hydrochloride salt enables gravimetric dispensing on calibrated balances with full documentation, meeting the accuracy and traceability requirements of ANDA submissions and QC batch records [4]. By contrast, the free base's air sensitivity and liquid state introduce weighing uncertainty and potential oxidative degradation that complicate regulatory documentation.

Corrosion Inhibitor Screening in Acidic Environments

Electrochemical screening data rank 4-methylpyridine as the most effective corrosion inhibitor among pyridine, 2-picoline, and 3-picoline in HCl medium [5]. Using the hydrochloride salt ensures that each test coupon receives precisely the intended molar quantity of the active 4-methylpyridinium cation, eliminating the volumetric errors and concentration drift that occur when a hygroscopic liquid free base is used.

Isonicotinic Acid Derivatives via Catalytic Oxidation

The intrinsic reactivity advantage of 4-methylpyridine over 2- and 3-methylpyridine in vanadium-catalyzed oxidation [6], combined with ammoxidation yields reaching 95–97 mol% for isonicotinonitrile [7], makes 4-methylpyridine hydrochloride the optimal feedstock for process chemists developing routes to isonicotinic acid, isonicotinonitrile, and downstream agrochemical and pharmaceutical intermediates.

Application
Selection Property
Validation Focus
Coordination catalysis
Ligand basicity and handling
Metal-binding enthalpy reproducibility
cGMP intermediate weighing
Solid-state gravimetric accuracy
Stoichiometric control and documentation
Corrosion inhibitor screening
Inhibition efficiency rank
Consistent inhibitor dosing
Isonicotinic acid derivatives
Oxidation reactivity rank
Ammoxidation yield context

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
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